3(2H)-Isoquinolinone, 4,4-bis(4-bromophenyl)-1,4-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3(2H)-Isoquinolinone, 4,4-bis(4-bromophenyl)-1,4-dihydro- is a complex organic compound with the molecular formula C36H26Br2N2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Isoquinolinone, 4,4-bis(4-bromophenyl)-1,4-dihydro- typically involves the reaction of 4-bromophenylamine with 4,4’-dibromobiphenyl under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction mixture is heated to a temperature of around 100-150°C for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
3(2H)-Isoquinolinone, 4,4-bis(4-bromophenyl)-1,4-dihydro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted isoquinolinones
Scientific Research Applications
3(2H)-Isoquinolinone, 4,4-bis(4-bromophenyl)-1,4-dihydro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 3(2H)-Isoquinolinone, 4,4-bis(4-bromophenyl)-1,4-dihydro- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. It can also interact with DNA and RNA, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Bis(4-bromophenyl)phenylamino biphenyl
- N,N’-Diphenyl-N,N’-bis(4-bromophenyl)biphenyl-4,4’-diamine
- 4,4’-Bis(4-bromophenyl)phenylamino biphenyl
Uniqueness
3(2H)-Isoquinolinone, 4,4-bis(4-bromophenyl)-1,4-dihydro- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.
Properties
CAS No. |
61308-67-6 |
---|---|
Molecular Formula |
C21H15Br2NO |
Molecular Weight |
457.2 g/mol |
IUPAC Name |
4,4-bis(4-bromophenyl)-1,2-dihydroisoquinolin-3-one |
InChI |
InChI=1S/C21H15Br2NO/c22-17-9-5-15(6-10-17)21(16-7-11-18(23)12-8-16)19-4-2-1-3-14(19)13-24-20(21)25/h1-12H,13H2,(H,24,25) |
InChI Key |
KLFKLAMABLTOMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(C(=O)N1)(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.